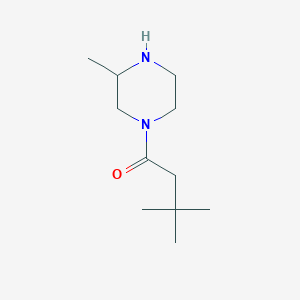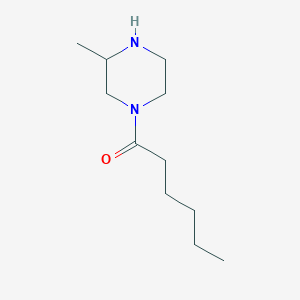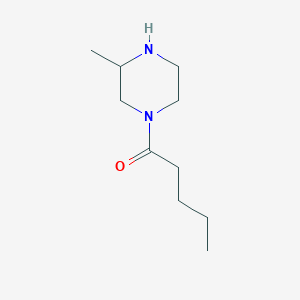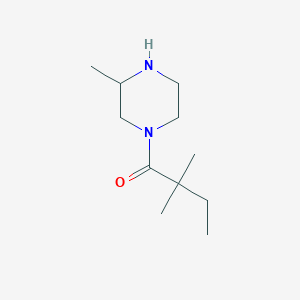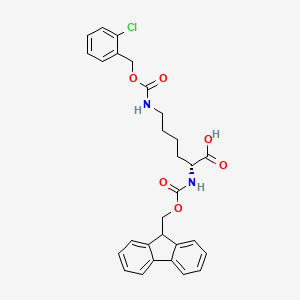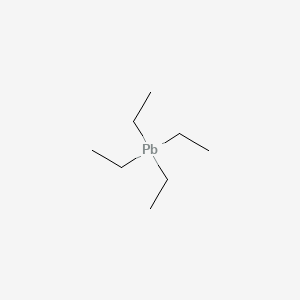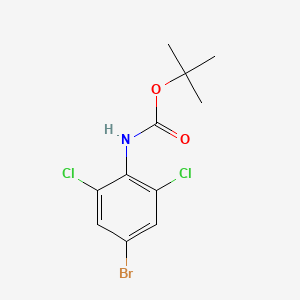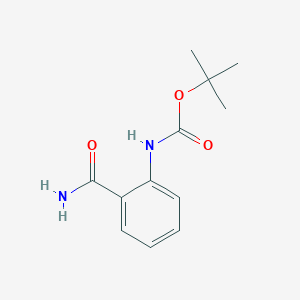
H-Hyp-AMC hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Hyp-AMC hydrochloride, also known as 4-[(4-hydroxy-3-methoxybenzyl)amino]benzene-1-carboxylic acid hydrochloride, is an organic compound with a molecular formula of C14H16ClNO3. It is a white to off-white powder that is soluble in water, ethanol, and methanol. H-Hyp-AMC hydrochloride is used in scientific research for various purposes. In
Wissenschaftliche Forschungsanwendungen
H-Hyp-AMC hydrochloride is used in scientific research as a substrate for enzymes, as a reagent in biochemical assays, and as a fluorescent probe. It can also be used to study the structure and function of proteins, as well as to study DNA-protein interactions. H-Hyp-AMC hydrochloride has been used to study the structure and function of enzymes such as DNA polymerase, DNA ligase, and DNA topoisomerase.
Wirkmechanismus
H-Hyp-AMC hydrochloride is a substrate for enzymes, which means that it can be used to study the structure and function of enzymes. When H-Hyp-AMC hydrochloride binds to an enzyme, it forms an enzyme-substrate complex. This complex then undergoes a series of chemical reactions, which leads to the formation of a product. The product is then released from the enzyme-substrate complex, and the enzyme is ready to bind to a new substrate.
Biochemical and Physiological Effects
H-Hyp-AMC hydrochloride has been studied for its biochemical and physiological effects. It has been shown to inhibit the growth of certain bacterial strains, and to inhibit the activity of certain enzymes. It has also been shown to have an antioxidant effect, and to be an inhibitor of certain cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
H-Hyp-AMC hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize, and it is soluble in water, ethanol, and methanol. It is also relatively stable, and can be stored at room temperature for up to two years. However, it is not very soluble in organic solvents, and it can be toxic if ingested.
Zukünftige Richtungen
There are several potential future directions for research on H-Hyp-AMC hydrochloride. One potential direction is to investigate the effects of H-Hyp-AMC hydrochloride on the structure and function of proteins and enzymes. Another potential direction is to investigate the effects of H-Hyp-AMC hydrochloride on the growth and activity of bacterial strains. Additionally, further research could be done to investigate the potential therapeutic uses of H-Hyp-AMC hydrochloride. Finally, research could be done to investigate the potential side effects of H-Hyp-AMC hydrochloride.
Synthesemethoden
H-Hyp-AMC hydrochloride can be synthesized in a two-step process. First, H-Hyp-AMC hydrochloridehydroxy-3-methoxybenzyl chloride is reacted with H-Hyp-AMC hydrochlorideamino-benzoic acid in an aqueous solution of sodium hydroxide. The reaction yields a salt, which is then treated with hydrochloric acid to yield H-Hyp-AMC hydrochloride.
Eigenschaften
IUPAC Name |
(2S,4R)-4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4.ClH/c1-8-4-14(19)21-13-5-9(2-3-11(8)13)17-15(20)12-6-10(18)7-16-12;/h2-5,10,12,16,18H,6-7H2,1H3,(H,17,20);1H/t10-,12+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFFTQPGTOOZEW-IYJPBCIQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CC(CN3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3C[C@H](CN3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Hyp-AMC hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


